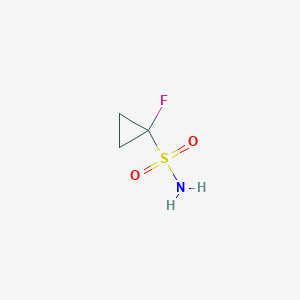
2-Fluoro-5-(pentafluorosulfur)benzoic acid
Overview
Description
2-Fluoro-5-(pentafluorosulfur)benzoic acid is an organic compound with the chemical formula C7H2F6O2S. It is a derivative of benzoic acid, featuring a fluorine atom at position 2 and a pentafluorosulfur (SF5) group at position 5 of the aromatic ring
Preparation Methods
One common method includes the reaction of 2-fluorobenzoic acid with sulfur hexafluoride (SF6) under specific conditions to introduce the pentafluorosulfur group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-Fluoro-5-(pentafluorosulfur)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and the pentafluorosulfur group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form thiols, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
2-Fluoro-5-(pentafluorosulfur)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(pentafluorosulfur)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and pentafluorosulfur groups can enhance the compound’s binding affinity to these targets, leading to changes in their activity. The pathways involved in these interactions are often studied using techniques like molecular docking and spectroscopy .
Comparison with Similar Compounds
2-Fluoro-5-(pentafluorosulfur)benzoic acid can be compared with other fluorinated benzoic acids and sulfonyl-containing compounds. Similar compounds include:
2-Fluorobenzoic acid: Lacks the pentafluorosulfur group, making it less reactive in certain chemical reactions.
5-Sulfonylbenzoic acid: Contains a sulfonyl group instead of the pentafluorosulfur group, leading to different chemical properties and reactivity.
2-Fluoro-5-(trifluoromethyl)benzoic acid: Features a trifluoromethyl group instead of the pentafluorosulfur group, resulting in different steric and electronic effects.
The uniqueness of this compound lies in the presence of both the fluorine and pentafluorosulfur groups, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6O2S/c8-6-2-1-4(3-5(6)7(14)15)16(9,10,11,12)13/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQONRARZDMQSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1444579.png)




![2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride](/img/structure/B1444588.png)

![Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444590.png)


![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)


